molecular formula C7H14O2 B15163528 2-(Methoxymethyl)-3-propyloxirane CAS No. 144969-16-4

2-(Methoxymethyl)-3-propyloxirane

Cat. No.: B15163528
CAS No.: 144969-16-4
M. Wt: 130.18 g/mol
InChI Key: ZCDAJQKEWXNOLD-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-propyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-(Methoxymethyl)-3-propyl-1-ene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the alkene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-3-propyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diols and carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

2-(Methoxymethyl)-3-propyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-propyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-3-butyl-oxirane
  • 2-(Methoxymethyl)-3-ethyl-oxirane
  • 2-(Methoxymethyl)-3-methyl-oxirane

Comparison: 2-(Methoxymethyl)-3-propyloxirane is unique due to its specific alkyl substituent (propyl group) on the epoxide ring. This influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds with different alkyl groups, this compound may exhibit different physical properties, such as boiling point and solubility, as well as varying reactivity in chemical transformations.

Properties

CAS No.

144969-16-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(methoxymethyl)-3-propyloxirane

InChI

InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5-8-2/h6-7H,3-5H2,1-2H3

InChI Key

ZCDAJQKEWXNOLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)COC

Origin of Product

United States

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